N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrimidine moiety and an acetylphenyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-acetylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-(pyrimidin-2-yl)piperazine under controlled conditions to yield the final product . The reaction conditions often require the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new materials and chemical processes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways involved in cell growth and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar piperazine and pyrimidine structure and are known for their potent kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and have been studied for their anticancer properties.
Indole 2 and 3-carboxamides: These derivatives are strong enzyme inhibitors and have been investigated for their potential in treating various diseases.
Uniqueness
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H22N6O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-(3-acetylanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c1-14(26)15-4-2-5-16(12-15)23-17(27)13-22-19(28)25-10-8-24(9-11-25)18-20-6-3-7-21-18/h2-7,12H,8-11,13H2,1H3,(H,22,28)(H,23,27) |
InChI Key |
VKMFCYOUSIIOII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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